molecular formula C6H8O2S B6168896 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2166640-77-1

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

Katalognummer: B6168896
CAS-Nummer: 2166640-77-1
Molekulargewicht: 144.19 g/mol
InChI-Schlüssel: DXOVQIIFFSGPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic sulfur-containing organic compound. It is characterized by a unique structure where a sulfur atom is integrated into a bicyclic framework, making it an interesting subject for chemical research and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents under high-temperature conditions to form the bicyclic structure. The carboxylic acid group is then introduced through subsequent reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives of the bicyclic compound.

Wissenschaftliche Forschungsanwendungen

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form strong interactions with metal ions and other electrophilic species, influencing various biochemical pathways. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-thiabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    3-thiabicyclo[3.1.0]hexane-1-ol: Contains a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and reactivity.

    3-thiabicyclo[3.1.0]hexane-1-aldehyde: Contains an aldehyde group, which can undergo different types of reactions compared to the carboxylic acid.

Uniqueness

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a bicyclic sulfur-containing structure and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

2166640-77-1

Molekularformel

C6H8O2S

Molekulargewicht

144.19 g/mol

IUPAC-Name

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)

InChI-Schlüssel

DXOVQIIFFSGPKZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1(CSC2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.